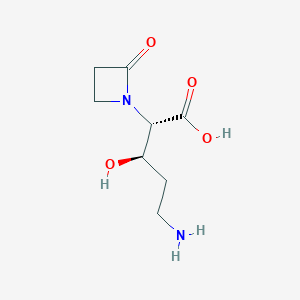

Proclavaminic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Proclavaminic acid is a member of azetidines and a monocarboxylic acid. It is a tautomer of a this compound zwitterion.

Applications De Recherche Scientifique

Biosynthesis of Clavulanic Acid

Overview : Proclavaminic acid is crucial in the biosynthetic pathway leading to clavulanic acid, a potent β-lactamase inhibitor. This compound is produced by the bacterium Streptomyces clavuligerus and plays a significant role in combating antibiotic resistance.

Biosynthetic Pathway :

- This compound is synthesized from guanidinothis compound through the action of proclavaminate amidino hydrolase (PAH) .

- The pathway begins with the conversion of 2-(2-carboxyethyl)-arginine into deoxyguanidinothis compound, which is then hydroxylated to form guanidinothis compound .

- Finally, this compound undergoes further transformations catalyzed by clavaminate synthase (CAS) to produce clavulanic acid .

Pharmaceutical Applications

Antibiotic Development : this compound serves as an important precursor in the synthesis of clavulanic acid, which is used in combination with β-lactam antibiotics like amoxicillin (marketed as Augmentin) to treat infections caused by β-lactamase-producing pathogens . The global sales of such combinations highlight their significance in modern medicine, exceeding $2.1 billion annually .

Case Study : A study demonstrated that engineered strains of S. clavuligerus could produce higher yields of clavulanic acid by manipulating genes involved in its biosynthesis, including those related to this compound production . This approach not only enhances antibiotic availability but also addresses the growing concern of antibiotic resistance.

Biocatalysis and Industrial Applications

Enzymatic Reactions : this compound is utilized in various biocatalytic processes within the pharmaceutical industry. Its derivatives are employed as intermediates in synthesizing complex molecules through enzyme-mediated reactions, which are more environmentally friendly compared to traditional chemical synthesis methods .

Table 1: Comparison of Traditional vs. Biocatalytic Synthesis

| Aspect | Traditional Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Environmental Impact | Higher waste generation | Lower waste generation |

| Reaction Conditions | Harsh conditions required | Mild conditions preferred |

| Selectivity | Often non-selective | High selectivity |

| Cost | Generally higher | Potentially lower |

Research Insights and Future Directions

Recent advancements in genetic engineering and systems biology have opened new avenues for enhancing this compound production. Researchers are focusing on:

- Strain Improvement : Utilizing CRISPR and other gene-editing technologies to enhance the efficiency of S. clavuligerus strains for better yields of this compound and its derivatives .

- Metabolic Engineering : Modifying metabolic pathways to increase precursor availability for this compound synthesis .

Analyse Des Réactions Chimiques

Reactions Catalyzed by Clavaminate Synthase (CAS)

Clavaminate synthase (CAS) is a central enzyme in clavulanic acid biosynthesis . It catalyzes the oxidative cyclization/desaturation of this compound to clavaminic acid in a two-step process, requiring Fe(II) and α-ketoglutarate .

- CAS facilitates the formation of the oxazolidine ring with retention of configuration .

- The stereochemical course of oxygen insertion from the substrate during oxidative cyclization is similar to that observed in hydroxylation reactions catalyzed by other Fe(II)/α-ketoglutarate-dependent enzymes .

Proclavaminate Amidino Hydrolase (PAH) Activity

This compound amidino hydrolase (PAH) catalyzes the hydrolysis of the guanidino side chain of guanidinothis compound to yield this compound and urea .

- PAH shows sequence homology with arginases .

- The active site of PAH contains a di-Mn2+ center with a bridging water molecule, which is responsible for the hydrolytic attack on the guanidino group of the substrate .

- Disruption of the pah gene leads to a loss of clavulanic acid production, highlighting its essential role in clavulanic acid biosynthesis .

Reactivity

This compound contains a carboxylic acid group, and therefore shares many of the properties of carboxylic acids :

- Aqueous solutions of carboxylic acids are electrolytes, meaning they can conduct electrical current .

- Form esters spontaneously in alcohol solutions because of their high acidity .

- Carboxylic acids can participate in addition reactions with alkenes to form formate esters .

Inhibition Studies

Propriétés

Numéro CAS |

112240-59-2 |

|---|---|

Formule moléculaire |

C8H14N2O4 |

Poids moléculaire |

202.21 g/mol |

Nom IUPAC |

(2S,3R)-5-amino-3-hydroxy-2-(2-oxoazetidin-1-yl)pentanoic acid |

InChI |

InChI=1S/C8H14N2O4/c9-3-1-5(11)7(8(13)14)10-4-2-6(10)12/h5,7,11H,1-4,9H2,(H,13,14)/t5-,7+/m1/s1 |

Clé InChI |

NMCINKPVAOXDJH-VDTYLAMSSA-N |

SMILES |

C1CN(C1=O)C(C(CCN)O)C(=O)O |

SMILES isomérique |

C1CN(C1=O)[C@@H]([C@@H](CC[NH3+])O)C(=O)[O-] |

SMILES canonique |

C1CN(C1=O)C(C(CC[NH3+])O)C(=O)[O-] |

Key on ui other cas no. |

112240-59-2 |

Synonymes |

proclavaminate proclavaminic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.